An In-depth Technical Guide to the Chemical Properties of 2-Fluoroacetanilide (CAS 399-31-5)
An In-depth Technical Guide to the Chemical Properties of 2-Fluoroacetanilide (CAS 399-31-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-fluoroacetanilide (CAS 399-31-5), a versatile intermediate in the pharmaceutical and agrochemical industries. The strategic introduction of a fluorine atom at the ortho position of the acetanilide scaffold imparts unique physicochemical and pharmacological properties, making it a valuable building block in organic synthesis and drug discovery. This document delves into its synthesis, structural elucidation through various spectroscopic techniques, reactivity profile, and safety considerations, offering field-proven insights and detailed experimental protocols to support researchers and drug development professionals.
Introduction: The Significance of Fluorine in Medicinal Chemistry
The incorporation of fluorine into bioactive molecules is a widely employed strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] The fluorine atom's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. 2-Fluoroacetanilide serves as a prime example of a fluorinated building block, utilized in the synthesis of a range of compounds, including analgesics and anti-inflammatory agents.[2] Its unique electronic and steric properties make it an attractive starting material for the development of novel chemical entities.
Physicochemical Properties
2-Fluoroacetanilide is a white to light yellow crystalline powder at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 399-31-5 | [3] |
| Molecular Formula | C₈H₈FNO | |
| Molecular Weight | 153.16 g/mol | |
| Melting Point | 76-80 °C | |
| Boiling Point | 142 °C at 14 mmHg | |
| Appearance | White to light yellow powder/crystal | |
| Solubility | Soluble in methanol; moderately soluble in ethanol and acetone; less soluble in water. | [3] |
Synthesis of 2-Fluoroacetanilide
The most common and straightforward method for the synthesis of 2-fluoroacetanilide is the acetylation of 2-fluoroaniline. This reaction involves the treatment of the primary amine with an acetylating agent, typically acetic anhydride or acetyl chloride.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 2-fluoroacetanilide.
Detailed Experimental Protocol
This protocol is based on established methods for the acetylation of anilines.[4]
Materials:
-
2-Fluoroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Sodium Acetate (optional, as base)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate solution (for workup)
-
Distilled Water
-
Ethanol (for recrystallization)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroaniline in a suitable solvent such as glacial acetic acid or water with the aid of hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with vigorous stirring. An exothermic reaction is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
Pour the reaction mixture into cold water to precipitate the crude 2-fluoroacetanilide.
-
If the reaction was performed under acidic conditions, neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water to remove any remaining acid and salts.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure 2-fluoroacetanilide.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Causality: The use of a base like sodium acetate can help to neutralize the acetic acid byproduct, driving the reaction to completion. The reaction is typically exothermic, hence the need for cooling to control the reaction rate and prevent side reactions. Recrystallization is a critical step for obtaining a high-purity product suitable for further applications.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 2-fluoroacetanilide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data can vary slightly depending on the solvent and instrument, the following are the expected NMR characteristics for 2-fluoroacetanilide.
¹H NMR:
-
Methyl Protons (-CH₃): A singlet peak is expected around δ 2.1-2.3 ppm.
-
Amide Proton (-NH): A broad singlet is anticipated in the region of δ 7.5-8.5 ppm. Its chemical shift can be highly dependent on the solvent and concentration.
-
Aromatic Protons: The four aromatic protons will exhibit a complex multiplet pattern in the range of δ 7.0-8.2 ppm due to proton-proton and proton-fluorine couplings.
¹³C NMR:
-
Methyl Carbon (-CH₃): A signal is expected around δ 24-25 ppm.
-
Carbonyl Carbon (C=O): A peak should appear in the downfield region, typically around δ 168-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JC-F). The other aromatic carbons will also exhibit smaller two- and three-bond couplings to the fluorine atom.
¹⁹F NMR:
-
A single resonance is expected for the fluorine atom. The chemical shift will be dependent on the reference standard used but is typically in the range of -110 to -140 ppm relative to CFCl₃.[5] The signal will be split by the neighboring aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum of 2-fluoroacetanilide will display characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1670 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1250 | C-F stretch | Aryl-Fluoride |
Mass Spectrometry (MS)
In mass spectrometry, 2-fluoroacetanilide will produce a molecular ion peak (M⁺) at m/z = 153. The fragmentation pattern is expected to involve characteristic losses.
Expected Fragmentation Pathway:
Caption: Proposed mass spectrometry fragmentation pathway for 2-fluoroacetanilide.
The primary fragmentation is likely the loss of a ketene molecule (CH₂=C=O) from the molecular ion to give the 2-fluoroaniline radical cation at m/z 111.[6] Another possible fragmentation is the loss of an acetyl radical to form an ion at m/z 110.
Chemical Reactivity
The chemical reactivity of 2-fluoroacetanilide is governed by the interplay between the electron-donating amide group and the electron-withdrawing, ortho-directing fluorine atom.
Electrophilic Aromatic Substitution
The acetamido group is an activating, ortho-, para-directing group. However, the ortho-position to the amide is sterically hindered. The fluorine atom is a deactivating but ortho-, para-directing group. The combined effect of these two substituents will direct incoming electrophiles primarily to the para-position relative to the amide group.
Example: Bromination Bromination of 2-fluoroacetanilide is expected to yield 4-bromo-2-fluoroacetanilide as the major product.
Caption: Expected outcome of the bromination of 2-fluoroacetanilide.
Nucleophilic Acyl Substitution
The amide group of 2-fluoroacetanilide can undergo nucleophilic acyl substitution, although amides are generally less reactive than other carboxylic acid derivatives. Hydrolysis of the amide bond can be achieved under acidic or basic conditions to yield 2-fluoroaniline and acetic acid.
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.[7]
-
Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.[7]
-
Proton transfer from the oxygen to the nitrogen atom.
-
Elimination of 2-fluoroaniline as the leaving group.
-
Deprotonation of the resulting protonated acetic acid to yield the final product.[7]
Safety and Handling
2-Fluoroacetanilide is classified as an irritant.[8] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]
In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
2-Fluoroacetanilide is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its chemical properties are dictated by the presence of the fluoro and acetamido functional groups on the aromatic ring. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, reactivity, and safety, offering a valuable resource for researchers in the field. The provided experimental protocols and mechanistic insights are intended to facilitate its effective use in the laboratory and in the development of new chemical entities.
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